molecular formula C12H21ClO3 B13566836 Tert-butyl4-(2-chloroethyl)oxane-4-carboxylate

Tert-butyl4-(2-chloroethyl)oxane-4-carboxylate

Cat. No.: B13566836
M. Wt: 248.74 g/mol
InChI Key: LEURLLDFMORIFB-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of tert-butyl 4-(2-chloroethyl)oxane-4-carboxylate typically involves the reaction of tert-butyl 4-hydroxyoxane-4-carboxylate with 2-chloroethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified through standard techniques such as recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Tert-butyl 4-(2-chloroethyl)oxane-4-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 4-(2-chloroethyl)oxane-4-carboxylate is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-chloroethyl)oxane-4-carboxylate involves its reactivity with various molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity is exploited in biochemical studies to probe molecular interactions and pathways .

Comparison with Similar Compounds

Tert-butyl 4-(2-chloroethyl)oxane-4-carboxylate can be compared with similar compounds such as:

These similar compounds highlight the versatility of the tert-butyl 4-(2-chloroethyl)oxane-4-carboxylate scaffold in chemical synthesis and research applications.

Properties

Molecular Formula

C12H21ClO3

Molecular Weight

248.74 g/mol

IUPAC Name

tert-butyl 4-(2-chloroethyl)oxane-4-carboxylate

InChI

InChI=1S/C12H21ClO3/c1-11(2,3)16-10(14)12(4-7-13)5-8-15-9-6-12/h4-9H2,1-3H3

InChI Key

LEURLLDFMORIFB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1(CCOCC1)CCCl

Origin of Product

United States

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